molecular formula C17H22N6O3S2 B2821453 N-(3-acetamidophenyl)-2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 886940-62-1

N-(3-acetamidophenyl)-2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2821453
CAS No.: 886940-62-1
M. Wt: 422.52
InChI Key: HHIZZPIOHHBXIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetamidophenyl)-2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a tert-butyl ureido group at position 5 and a thioacetamide linkage to a 3-acetamidophenyl moiety. The compound’s design integrates multiple pharmacophoric elements:

  • 1,3,4-Thiadiazole: Known for its electron-deficient aromatic system, enhancing interactions with biological targets .
  • 3-Acetamidophenyl: Provides hydrogen-bonding capabilities via the acetamide group, aiding target binding.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O3S2/c1-10(24)18-11-6-5-7-12(8-11)19-13(25)9-27-16-23-22-15(28-16)20-14(26)21-17(2,3)4/h5-8H,9H2,1-4H3,(H,18,24)(H,19,25)(H2,20,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIZZPIOHHBXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural framework that includes:

  • Acetamidophenyl group : This moiety is known for its role in enhancing solubility and bioavailability.
  • Thiadiazole ring : A five-membered heterocyclic compound that contributes to the biological activity through various mechanisms.
  • Ureido group : This addition allows for specific interactions with biological targets.

The molecular formula of the compound is C15H18N6O4S2C_{15}H_{18}N_{6}O_{4}S_{2}, with a molecular weight of 410.5 g/mol.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study published in Acta Poloniae Pharmaceutica evaluated its activity against human cancer cell lines including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HeLa (cervical cancer)

The study revealed promising antitumor activity, with certain derivatives showing enhanced efficacy compared to standard chemotherapeutic agents.

The mechanism of action for this compound appears to involve:

  • Enzyme inhibition : The compound has been studied for its inhibitory effects on carbonic anhydrases (CAs), which are critical in regulating physiological processes. Some derivatives demonstrated moderate inhibitory activity against specific CA isoforms .
  • Cellular proliferation modulation : It likely interacts with cellular pathways that regulate growth and apoptosis, contributing to its anticancer effects.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown potential as an antimicrobial agent. Studies indicate that derivatives with the thiadiazole moiety exhibit activity against various bacterial strains. For example:

  • Compounds with electron-withdrawing groups were found to enhance antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations as low as 100 μg/ml .

Case Study 1: Anticancer Screening

In a systematic evaluation of several thiadiazole derivatives, researchers observed that compounds containing the acetamidophenyl group displayed superior cytotoxicity against A549 cells compared to traditional agents like cisplatin. The study utilized MTT assays to quantify cell viability post-treatment, revealing that modifications in substituents significantly impacted efficacy .

Case Study 2: Enzyme Inhibition

A focused study on the enzyme inhibition properties of related thiadiazole derivatives highlighted their potential as therapeutic agents targeting human carbonic anhydrases. The findings suggested that structural modifications could enhance selectivity and potency against specific isoforms, paving the way for novel drug development strategies .

Data Table: Biological Activity Summary

Biological ActivityTargetCell Line/BacteriaResult
AnticancerCytotoxicityMCF-7, A549, HeLaSignificant activity observed
Enzyme InhibitionCarbonic AnhydrasehCA I and IIModerate inhibition noted
AntimicrobialBacterial strainsS. aureus, E. coliEffective at 100 μg/ml

Scientific Research Applications

Molecular Formula

C17H22N6O3S2\text{C}_{17}\text{H}_{22}\text{N}_{6}\text{O}_{3}\text{S}_{2}

Molecular Weight

422.5 g/mol

Anticancer Activity

Recent studies have demonstrated that N-(3-acetamidophenyl)-2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide exhibits promising anticancer properties. Research published in "Acta Poloniae Pharmaceutica" evaluated its cytotoxic effects against various human cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HeLa (cervical cancer)

The findings indicated significant antitumor activity, suggesting that the compound may interfere with cellular proliferation pathways .

Antimicrobial Properties

The 1,3,4-thiadiazole moiety is recognized for its antimicrobial properties. Compounds featuring this scaffold have been shown to possess:

  • Antibacterial activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Antifungal activity : Inhibitory effects against fungi such as Aspergillus niger.

Studies have indicated that derivatives of thiadiazole can enhance antimicrobial potency when combined with other active groups .

Anti-inflammatory Effects

Preliminary research suggests that this compound may also exhibit anti-inflammatory properties. The mechanism of action is believed to involve modulation of specific enzymes or receptors involved in inflammatory pathways .

Interaction Studies

Understanding the interactions between this compound and biological targets is crucial for elucidating its therapeutic potential. Interaction studies often involve:

  • Binding affinity assessments
  • Enzyme inhibition assays
  • Cellular uptake studies

Such investigations are essential for guiding future drug development efforts .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects on MCF-7 cells, revealing a dose-dependent response with significant cell death at higher concentrations .
  • Antimicrobial Testing : A series of derivatives were synthesized and tested for antimicrobial activity against various pathogens. The results indicated that certain modifications significantly enhanced antibacterial efficacy compared to standard antibiotics .
  • Inflammation Models : In vitro models demonstrated that the compound could reduce inflammatory markers in cell cultures exposed to pro-inflammatory stimuli .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-deficient thiadiazole ring facilitates electrophilic substitution at nitrogen atoms rather than carbon due to the low electron density at carbon positions.

Key Reactions:

  • N-Alkylation : Reacts with alkyl halides (e.g., chloroacetone) in acetonitrile under reflux to form N-alkylated thiadiazolium salts .

  • Bromination : Treating 2-amino-substituted analogs with bromine in acetic acid yields 5-bromo derivatives .

Table 1: Electrophilic Substitution Reactions

Reaction TypeReagent/ConditionsProductYield (%)Source
N-AlkylationChloroacetone, CH₃CN, refluxN-Alkylated thiadiazolium salt65–78
BrominationBr₂, CH₃COOH, 25°C5-Bromo-1,3,4-thiadiazole derivative72

Nucleophilic Substitution Reactions

The thiadiazole ring undergoes nucleophilic displacement at the C-2 position due to the electron-withdrawing effects of adjacent nitrogen atoms.

Key Reactions:

  • Thiol Displacement : Reacts with thiols (e.g., benzyl mercaptan) in DMF to replace the thio group, forming new sulfur-containing derivatives .

  • Halogen Exchange : Chlorine at C-5 is displaced by amines (e.g., piperidine) in ethanol under reflux .

Table 2: Nucleophilic Substitution Reactions

Reaction TypeReagent/ConditionsProductYield (%)Source
Thiol DisplacementBenzyl mercaptan, DMF, 60°C2-Benzylthio-thiadiazole derivative84
Amine SubstitutionPiperidine, EtOH, reflux5-Piperidinyl-thiadiazole derivative68

Oxidation and Reduction Reactions

The thioether (-S-) and acetamide groups are susceptible to redox transformations.

Key Reactions:

  • Oxidation of Thioether : Treatment with H₂O₂ in acetic acid oxidizes the thioether to a sulfone.

  • Reduction of Amide : Lithium aluminum hydride (LiAlH₄) reduces the acetamide group to a primary amine.

Table 3: Redox Reactions

Reaction TypeReagent/ConditionsProductYield (%)Source
Thioether OxidationH₂O₂, CH₃COOH, 50°CSulfone derivative89
Amide ReductionLiAlH₄, THF, 0°CPrimary amine derivative75

Ring-Opening and Rearrangement Reactions

The thiadiazole ring undergoes fragmentation under extreme conditions.

Key Reactions:

  • Thermal Decomposition : Heating above 300°C leads to ring cleavage, releasing sulfur species (e.g., CS₂) and forming nitriles .

  • Base-Mediated Ring Opening : Treatment with NaOH (10%) hydrolyzes the ring to form thiosemicarbazide derivatives .

Table 4: Ring-Opening Reactions

Reaction TypeConditionsProductsSource
Thermal Decomposition300°C, vacuumCH₃CN, HNCS, CS₂
Base HydrolysisNaOH (10%), H₂O, refluxThiosemicarbazide derivative

Functional Group Transformations

The tert-butyl ureido and acetamide groups participate in characteristic reactions.

Key Reactions:

  • Ureido Hydrolysis : Acidic hydrolysis (HCl, 110°C) cleaves the tert-butyl ureido group to form a primary amine.

  • Acetamide Acetylation : Reacts with acetyl chloride in pyridine to form N-acetylated products.

Table 5: Functional Group Reactions

Reaction TypeReagent/ConditionsProductYield (%)Source
Ureido HydrolysisHCl (6M), 110°CPrimary amine derivative82
Acetamide AcetylationAcetyl chloride, pyridine, 25°CN-Acetylated derivative91

Mechanistic Insights

  • Electrophilic Reactivity : The thiadiazole ring’s electron deficiency directs electrophiles to nitrogen atoms .

  • Nucleophilic Sensitivity : C-2 and C-5 positions are prone to nucleophilic attack due to neighboring electron-withdrawing groups .

  • Steric Effects : The tert-butyl group hinders reactions at the ureido moiety, requiring harsh conditions for transformations.

Comparison with Similar Compounds

Core Modifications

The 1,3,4-thiadiazole ring is a common scaffold in all analogs (Table 1). Variations occur in substituents at positions 2 and 5:

  • Position 5 : The target’s tert-butyl ureido group contrasts with phenyl, 4-methoxyphenyl, or halogenated aryl substituents in analogs (e.g., compounds 3, 4c, 4f) .
  • Position 2: The thioacetamide linkage to 3-acetamidophenyl differs from benzothiazole (4c, 4f) or phenoxyacetamide (5e, 5j) moieties .

Table 1: Structural Features of Key Analogs

Compound ID Position 5 Substituent Position 2 Substituent Reference
Target Compound 3-(tert-butyl)ureido 3-acetamidophenyl thioacetamide -
4c () 3-(4-methoxyphenyl)ureido Benzothiazol-2-yl thioacetamide
4f () 3-(3-chloro-4-(CF3)phenyl)ureido Benzothiazol-2-yl thioacetamide
3 () 4-nitrophenylamino 4-chlorophenyl thioacetamide
5e () 4-chlorobenzylthio Phenoxyacetamide

Physicochemical Properties

Melting Points and Yields

The tert-butyl group in the target may increase melting points compared to smaller substituents due to enhanced molecular packing. Analogs with aryl ureido groups (e.g., 4c, 4f) exhibit high melting points (259–264°C), while phenoxyacetamide derivatives (e.g., 5e, 5j) melt at lower ranges (132–140°C) .

Table 2: Physical Properties of Selected Analogs

Compound ID Melting Point (°C) Yield (%) Key Functional Groups Reference
4c 262–264 72 Benzothiazole, 4-methoxyphenylureido
4f 259–261 63 Benzothiazole, chloro-CF3-phenylureido
5e 132–134 74 Phenoxyacetamide, chlorobenzylthio
5j 138–140 82 Phenoxyacetamide, chlorobenzylthio

Spectral Characteristics

  • IR Spectroscopy : Ureido C=O stretches in analogs appear at 1680–1695 cm⁻¹, while acetamide C=O peaks occur at 1680–1700 cm⁻¹ . The target’s tert-butyl group may shift these peaks slightly due to steric effects.
  • NMR : Thiadiazole protons in analogs resonate at δ 7.5–8.5 ppm (1H NMR), and acetamide carbonyls appear at δ 165–170 ppm (13C NMR) .

Q & A

Q. What are the optimal synthetic routes for N-(3-acetamidophenyl)-2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Thiadiazole ring formation : Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids under reflux (e.g., in ethanol or DMF) .

Ureido and acetamide group incorporation : Acylation reactions using chloroacetyl chloride or carbodiimide coupling agents (e.g., EDCI/HOBt) in acetone or DMF with bases like K₂CO₃ .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Key Variables to Optimize :

  • Temperature (60–80°C for acylation; 100–120°C for cyclization)
  • Solvent polarity (DMF enhances reaction rates vs. acetone for selectivity)
  • Reaction time (4–8 hours for coupling; 6–12 hours for cyclization) .

Q. Which analytical techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., tert-butyl ureido protons at δ 1.2–1.4 ppm; thiadiazole carbons at δ 160–170 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₄N₆O₃S₂: 457.12) .
  • HPLC : Assess purity (>95% using C18 column, acetonitrile/water gradient) .

Q. How to address solubility challenges in biological assays?

Methodological Answer:

  • Solvent Systems : Use DMSO (stock solutions) diluted in PBS (≤1% DMSO final concentration) .
  • Surfactants : Add Tween-20 (0.1%) or Pluronic F-68 to stabilize hydrophobic moieties .
  • Co-solvents : Ethanol or PEG-400 for in vitro assays (test cytotoxicity controls) .

Q. Solubility Profile Table :

SolventSolubility (mg/mL)Notes
DMSO25–30Stock solution stability: 6 months at -20°C
PBS (pH 7.4)0.5–1.0Precipitation observed at >1 mg/mL

Advanced Research Questions

Q. How to design SAR studies targeting the thiadiazole-ureido scaffold?

Methodological Answer:

Core Modifications :

  • Replace tert-butyl ureido with aryl/heteroaryl groups (e.g., 4-fluorophenyl) to assess steric/electronic effects .
  • Vary acetamide substituents (e.g., 3-nitro vs. 3-methoxy) to modulate hydrophobicity .

Biological Testing :

  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or hydrolases using fluorogenic substrates .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .

Q. How to resolve contradictory bioactivity data across assays?

Methodological Answer:

  • Assay Validation :
    • Confirm target specificity via knockout/mutant cell lines (e.g., CRISPR-Cas9 EGFR-KO) .
    • Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Data Triangulation :
    • Compare pharmacokinetic profiles (e.g., plasma stability, membrane permeability via PAMPA) .
    • Analyze metabolomic shifts (LC-MS) to identify off-target effects .

Q. Contradiction Case Study :

  • Observation : High in vitro potency (IC₅₀ = 5 μM) but low in vivo efficacy.
  • Resolution : Poor oral bioavailability (Cₘₐₓ < 1 μM) due to first-pass metabolism; switch to IV formulation .

Q. What computational strategies support target identification?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR, PDB: 1M17). Prioritize residues (e.g., Lys721, Thr766) for hydrogen bonding .

MD Simulations : Assess binding stability (GROMACS, 50 ns trajectories) and calculate ΔG binding via MM-PBSA .

QSAR Modeling : Train models on IC₅₀ data (Random Forest, R² > 0.85) to predict novel analogs .

Q. Example Docking Results Table :

Target (PDB ID)Docking Score (kcal/mol)Key Interactions
EGFR (1M17)-9.2H-bond: Thr766, Lys721
HSP90 (1UYC)-7.8Hydrophobic: Phe138, Val186

Q. How to optimize stability under physiological conditions?

Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies (pH 1–9, 37°C). Use HPLC to quantify degradation products (e.g., hydrolysis of ureido group at pH < 3) .
  • Light/Oxygen Protection : Store lyophilized powder under argon; add antioxidants (e.g., BHT) in liquid formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.